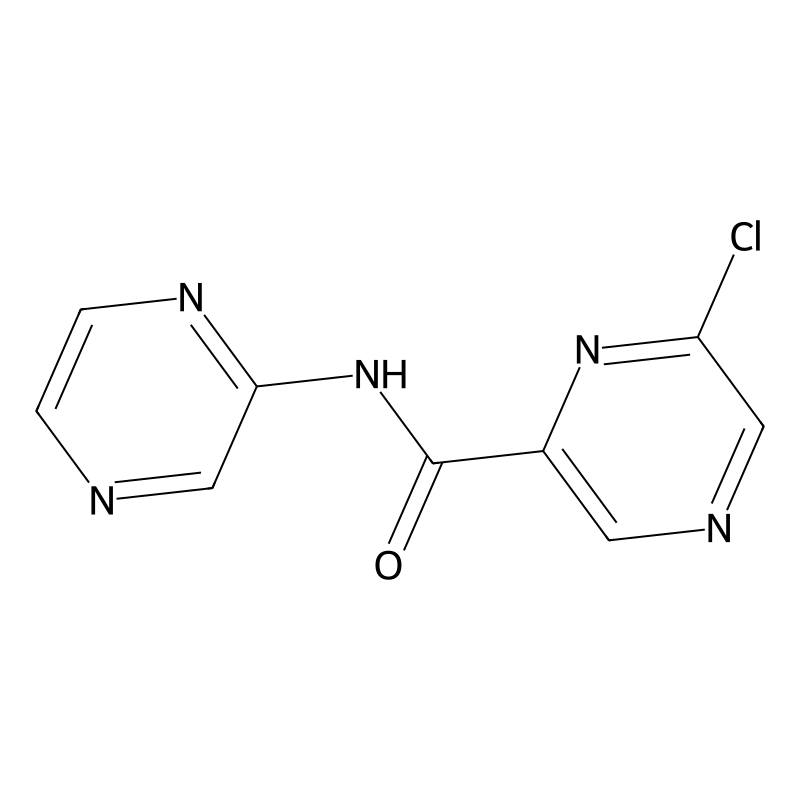

6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The molecule contains a pyrazine ring, a common structural motif found in many bioactive molecules. This suggests potential for research into its pharmaceutical properties. Pyrazinecarboxamides have been explored for their anti-tuberculosis activity []. Further research is needed to determine if 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide exhibits similar properties.

- Material Science: Pyrazine derivatives have been investigated for their potential applications in organic electronics and functional materials []. The presence of the chlorine atom and the two pyrazine rings in 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide could influence its electrical or self-assembly properties, warranting further investigation.

6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is a chemical compound characterized by its unique structural features, which include a chloro substituent and a pyrazine core. The compound has the molecular formula C_8H_7ClN_4O and a molecular weight of approximately 200.62 g/mol. It is classified as a pyrazine derivative, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the chloro group and the carboxamide functionality enhances its reactivity and interaction with biological targets, making it a subject of interest in various research fields.

The chemical reactivity of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide can be attributed to the functional groups present in its structure. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, facilitating the synthesis of various derivatives.

- Amide Bond Formation: The carboxamide group can react with different amines to form new amide compounds.

- Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the formation of pyrazine derivatives and carboxylic acids.

These reactions are essential for modifying the compound to enhance its biological activity or to create new compounds for further study.

Research indicates that 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide exhibits significant biological activity, particularly in the field of pharmacology. Studies have shown that it possesses:

- Antimicrobial Properties: The compound has been evaluated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, although further investigation is needed to elucidate its mechanisms of action.

- Flavonoid Production Enhancement: It has been reported to stimulate flavonoid production in plant systems, indicating potential applications in agricultural biotechnology .

The synthesis of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide typically involves several key steps:

- Starting Materials: The synthesis begins with 6-chloropyrazine-2-carboxylic acid, which serves as a precursor.

- Formation of Amide: This acid is reacted with an appropriate amine under controlled conditions (e.g., using coupling agents like EDC or DCC) to form the desired amide.

- Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

Alternative synthetic routes may involve microwave-assisted synthesis or other modern techniques that enhance yield and reduce reaction times .

6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide has potential applications across various fields:

- Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development aimed at treating infections and cancer.

- Agricultural Chemistry: The ability to enhance flavonoid production suggests applications in agriculture as a plant growth regulator or elicitor.

- Chemical Research: Its unique structure allows it to serve as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological effects on cultured cells or microbial strains.

Results from these studies help understand the compound's mechanism of action and guide further modifications for improved efficacy .

Several compounds share structural similarities with 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-chloro-pyridin-2-yl)pyrazine-2-carboxamide | Contains a pyridine instead of pyrazine | Exhibits different biological activity profiles |

| 5-Bromo-N-(pyridin-3-yl)pyrazine-2-carboxamide | Bromine substituent at position 5 | Known for its enhanced antimicrobial properties |

| N-(3-fluorophenyl)pyrazine-2-carboxamide | Fluorinated aromatic ring | Demonstrates unique lipophilicity affecting bioavailability |

| N-(4-methylphenyl)pyrazine-2-carboxamide | Methyl substitution on phenyl group | Shows distinct pharmacokinetic properties |

These compounds highlight the diversity within the pyrazine carboxamide class and underscore the unique characteristics of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide, particularly regarding its specific halogen substitution pattern and resultant biological activities.